molecular formula C22H29NO4S2 B3018840 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 1396767-60-4

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No.: B3018840
CAS No.: 1396767-60-4
M. Wt: 435.6
InChI Key: VFCRACXLQFYWSG-UHFFFAOYSA-N
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Description

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a structurally complex molecule featuring a piperidine core substituted with a furan-thio-methyl group and an ethanone moiety linked to a 4-(isopropylsulfonyl)phenyl ring. Its design combines bioisosteric elements (e.g., furan, sulfonyl groups) and a piperidine scaffold, which are common in pharmaceuticals targeting central nervous system (CNS) disorders or antimicrobial agents . The isopropylsulfonyl group may enhance target binding via hydrophobic interactions, while the thioether linkage could influence metabolic stability .

Properties

IUPAC Name

1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4S2/c1-17(2)29(25,26)21-7-5-18(6-8-21)14-22(24)23-11-9-19(10-12-23)15-28-16-20-4-3-13-27-20/h3-8,13,17,19H,9-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCRACXLQFYWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a furan ring, piperidine moiety, and thioether functionalities, suggest various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C22H29NO4S2C_{22}H_{29}NO_{4}S_{2}, with a molecular weight of approximately 435.6 g/mol. The presence of the furan and piperidine rings contributes to its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC22H29NO4S2C_{22}H_{29}NO_{4}S_{2}
Molecular Weight435.6 g/mol
Structural FeaturesFuran ring, Piperidine moiety, Thioether linkage

Biological Activity

Preliminary studies indicate that 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone may exhibit antimicrobial and anticancer properties. The furan and piperidine rings are known to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research has shown that compounds containing furan and piperidine moieties often display antimicrobial properties. The interactions between these structural components and microbial targets can inhibit growth or viability, making them potential candidates for developing new antibiotics.

Anticancer Properties

The compound's ability to modulate biological pathways may extend to anticancer activity. Studies on similar compounds have revealed mechanisms involving apoptosis induction and inhibition of cancer cell proliferation.

The exact mechanism of action for this compound remains largely unexplored; however, it can be hypothesized based on its structural features:

  • Enzyme Inhibition : The compound may interact with key enzymes involved in cellular pathways, potentially leading to altered metabolic processes.
  • Receptor Binding : The presence of the piperidine ring suggests possible interactions with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are compared below, focusing on substituents, synthetic routes, and biological activities (where available):

Table 1: Comparative Analysis of Structural Analogs

Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Piperidine Furan-thio-methyl, 4-(isopropylsulfonyl)phenyl Not reported Likely HOBt/TBTU-mediated coupling -
MK47 (RTC536) Piperazine Thiophen-2-yl, 4-(trifluoromethyl)phenyl Evaluated for CNS/antimicrobial potential HOBt/TBTU coupling with thiophene acetic acid
APEHQ Ligand Piperazine 8-Hydroxyquinoline azo dye, methyl-piperazine Antifungal (enhanced in metal complexes) Diazotization and metal complexation
1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone Ethanone 4-Methylphenyl, phenylsulfonyl Structural data only Slow evaporation from ethanol
1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone derivatives Piperazine Trifluoromethylphenyl, variable aryl groups Implied antimicrobial/antifungal activity Cyclocondensation with thioglycolic acid

Structural and Functional Differences

Core Heterocycle :

  • The target compound employs a piperidine ring, whereas analogs like MK47 and APEHQ use piperazine . Piperidine’s reduced basicity compared to piperazine may alter blood-brain barrier penetration, a critical factor in CNS drug design .

Aryl Substituents :

  • The isopropylsulfonyl group in the target compound contrasts with trifluoromethyl (MK47) or phenylsulfonyl () moieties. Sulfonyl groups enhance binding to enzymes like kinases or proteases via polar interactions, while trifluoromethyl groups improve metabolic stability and lipophilicity .

Bioisosteric Replacements :

  • The furan-thio-methyl group in the target compound is a bioisostere for thiophene (MK47). Furan’s lower electron density may reduce oxidative metabolism compared to thiophene but could decrease aromatic stacking interactions .

Biological Activity :

  • Piperazine-based analogs (e.g., APEHQ, MK47) show antifungal and antimicrobial activities, with metal complexes (e.g., APEHQ-Cu) exhibiting enhanced efficacy . The target compound’s isopropylsulfonyl group may similarly potentiate activity against sulfonyl-sensitive targets.

Pharmacological Implications

  • Sulfonyl vs.
  • Piperidine vs. Piperazine: Piperidine’s lower basicity could reduce off-target interactions with monoamine receptors, a common issue in piperazine-based CNS drugs .
  • Thioether Linkage : The furan-thio-methyl group may confer resistance to hydrolysis compared to ester or amide linkages in other analogs .

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